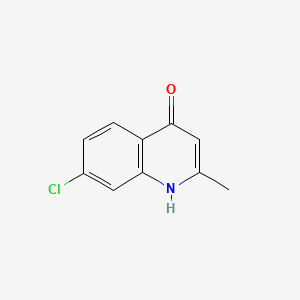

7-Chloro-2-methylquinolin-4-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

7-chloro-2-methyl-1H-quinolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClNO/c1-6-4-10(13)8-3-2-7(11)5-9(8)12-6/h2-5H,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWYVITBRDNFBNT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)C2=C(N1)C=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80220764 | |

| Record name | 7-Chloro-2-methyl-4-quinolone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80220764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70499-13-7, 15644-88-9 | |

| Record name | 7-Chloro-2-methyl-4(1H)-quinolinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=70499-13-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Chloro-2-methyl-4-quinolone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070499137 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-Chloro-2-methyl-4-quinolone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80220764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-chloro-2-methyl-4-quinolone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.067.823 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 15644-88-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

7-Chloro-2-methylquinolin-4-ol CAS number and structure

Strategic Precursor for Quinoline-Based Therapeutics [1]

Executive Summary

7-Chloro-2-methylquinolin-4-ol (CAS 15644-88-9) is a critical heterocyclic building block in medicinal chemistry.[1][2][3] It serves as the primary scaffold for the synthesis of Montelukast Sodium (Singulair), a leukotriene receptor antagonist used globally for asthma management.[1] Beyond its respiratory applications, this compound acts as a divergent intermediate for antimalarial agents and novel anti-tubercular sulfonamides. This guide details its chemical identity, Conrad-Limpach synthetic route, and downstream processing into pharmaceutical active ingredients (APIs).[1]

Part 1: Chemical Identity & Structural Dynamics[3]

The compound exhibits significant tautomerism between the enol (quinolin-4-ol) and keto (quinolin-4(1H)-one) forms.[1][2] While nomenclature often refers to the alcohol, the keto form is thermodynamically favored in the solid state and in polar solvents.

Key Chemical Data

| Parameter | Specification |

| Chemical Name | 7-Chloro-2-methylquinolin-4-ol |

| Synonyms | 7-Chloro-2-methyl-4-quinolinol; 7-Chloro-2-methyl-4(1H)-quinolone |

| CAS Number | 15644-88-9 (Primary); 70499-13-7 (Keto-tautomer) |

| Molecular Formula | C₁₀H₈ClNO |

| Molecular Weight | 193.63 g/mol |

| Melting Point | 310–312 °C (Decomposes) |

| Appearance | Off-white to pale yellow crystalline solid |

| Solubility | Low in water; soluble in hot DMSO, DMF, and acidic media |

Structural Tautomerism

The reactivity of the 4-position is dictated by this equilibrium. The "hydroxyl" group is chemically equivalent to a vinylogous amide, allowing for facile chlorination (activation) using phosphorus oxychloride (

Caption: Tautomeric equilibrium favoring the keto form in solid phase, essential for understanding reactivity profiles.

Part 2: Synthetic Pathways & Process Chemistry[1][3][8]

The industrial standard for producing 7-Chloro-2-methylquinolin-4-ol is the Conrad-Limpach Synthesis .[1] This method is preferred for its scalability and use of inexpensive starting materials: m-chloroaniline and ethyl acetoacetate.[1][2]

The Conrad-Limpach Protocol

Reaction Logic: The synthesis proceeds via a two-stage thermodynamic control.[1]

-

Condensation (Kinetic/Low Temp): Formation of the

-aminoacrylate (enamine) intermediate.[1] -

Cyclization (Thermodynamic/High Temp): Ring closure at 250°C to form the quinoline core.

Step-by-Step Methodology

-

Enamine Formation:

-

Reagents: m-Chloroaniline (1.0 eq), Ethyl Acetoacetate (1.1 eq), catalytic HCl.[1]

-

Conditions: Stir at ambient temperature (25°C) or mild reflux in benzene/toluene with a Dean-Stark trap to remove water.

-

Checkpoint: Monitor TLC for disappearance of aniline. The product is Ethyl 3-(3-chlorophenylamino)but-2-enoate.[1][2]

-

Note:m-Chloroaniline can yield both 5-chloro and 7-chloro isomers.[1] The Conrad-Limpach conditions favor the sterically less hindered 7-chloro isomer, but regioisomeric purity must be monitored.

-

-

Thermal Cyclization:

-

Solvent: Diphenyl ether or Dowtherm A (Eutectic mixture of diphenyl ether and biphenyl).[1]

-

Procedure: Pre-heat the solvent to a rolling boil (~250°C). Add the crude enamine dropwise to the boiling solvent.

-

Mechanism: The high temperature is required to overcome the activation energy for aromatic substitution on the deactivated chlorobenzene ring and to eliminate ethanol.

-

Work-up: Cool the mixture to room temperature. The product precipitates out.[4][5] Filter and wash with non-polar solvent (hexane/petroleum ether) to remove the high-boiling solvent.[1]

-

-

Purification:

-

Recrystallize from Methanol/Water (3:1) or DMF to achieve >98% purity.

-

Synthesis Workflow Diagram

Caption: Step-wise flow of the Conrad-Limpach synthesis, highlighting the critical thermal cyclization step.

Part 3: Pharmaceutical Applications & Derivatization[3]

The primary industrial value of 7-Chloro-2-methylquinolin-4-ol lies in its conversion to Montelukast Sodium .[1] The quinoline ring provides the hydrophobic anchor for the drug's interaction with the CysLT1 receptor.

The Montelukast Pathway

The 4-hydroxy group is a "dummy" functionality in the context of Montelukast; it is an artifact of the synthesis that must be removed or utilized.[2]

-

Activation: Reaction with

converts the 4-OH to a 4-Cl group, yielding 4,7-Dichloro-2-methylquinoline .[1] -

Reduction (Dechlorination): The 4-Cl is removed (typically via catalytic hydrogenation or Zinc/Acetic Acid) to yield 7-Chloro-2-methylquinoline (CAS 4965-33-7).[1][2]

-

Functionalization: The 2-methyl group is deprotonated and reacted with an aldehyde to form the vinyl linker characteristic of Montelukast.[2]

Emerging Research: Anti-Tubercular Agents

Recent studies (see References) utilize the 4-OH position directly to synthesize sulfonamide derivatives.[1] The hydroxyl group allows for the attachment of various pharmacophores, showing promise against multi-drug resistant tuberculosis (MDR-TB).[1]

Caption: Divergent synthesis pathways: The "Dechlorination Route" leads to Montelukast, while direct functionalization yields novel anti-infectives.[1]

References

-

BLD Pharm. (2024).[1] Product Analysis: 7-Chloro-2-methylquinolin-4-ol (CAS 15644-88-9).[1][2][3][6][7][8] Retrieved from

-

Google Patents. (2013).[1] WO2013102936A1 - N-(3-((diethylamino) methyl)-4-hydroxyphenyl)-n-(quinolin-4-yl) sulfonamides for the treatment of tuberculosis.[1][2] Retrieved from

-

Organic Syntheses. (1947).[1] 4,7-Dichloroquinoline (Procedure applicable to 2-methyl analogs).[1] Org. Synth. 1947, 27, 48. Retrieved from [1]

-

ChemicalBook. (2024).[1] 7-Chloro-2-methylquinolin-4-ol Properties and Supplier Listings. Retrieved from [1]

Sources

- 1. Montelukast alcohol | C29H28ClNO2 | CID 11612270 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 5236-87-3|8-Chloro-2-methylquinolin-4-ol|BLD Pharm [bldpharm.com]

- 3. 27337-63-9|2,9-Dimethyl-1,10-phenanthroline-4,7-diol|BLD Pharm [bldpharm.com]

- 4. WO2013102936A1 - N-(3-((diethylamino) methyl)-4-hydroxyphenyl)-n-(quinolin-4-yl) sulfonamides for the treatment of tuberculosis and process of preparation thereof - Google Patents [patents.google.com]

- 5. scribd.com [scribd.com]

- 6. alchempharmtech.com [alchempharmtech.com]

- 7. 16171-44-1|4-Chloro-2-methylquinolin-6-ol|BLD Pharm [bldpharm.com]

- 8. 15644-86-7|6-Chloro-2-methylquinolin-4-ol|BLD Pharm [bldpharm.com]

The 8-Hydroxyquinoline Scaffold: From Chemical Genesis to Metallobiology

A Technical Guide for Drug Discovery & Development Professionals

Executive Summary: The Privileged Scaffold

In the pharmacopeia of heterocyclic compounds, 8-hydroxyquinoline (8-HQ) occupies a "privileged" status due to its bidentate chelating ability. Historically utilized as a topical antiseptic and analytical reagent, the scaffold has undergone a radical re-evaluation.[1] Modern medicinal chemistry now views 8-HQ derivatives not merely as sequestrants, but as Metal Protein Attenuating Compounds (MPACs) and ionophores —agents capable of restoring intracellular metal homeostasis in neurodegenerative diseases and inhibiting metalloenzymes in oncology.

This guide analyzes the trajectory of 8-HQ, from the Skraup synthesis to the SMON toxicology crisis, and its resurgence in targeting Alzheimer’s disease (AD) and cancer.

Part 1: Chemical Genesis & The Skraup Synthesis

The foundational chemistry of quinolinols dates back to the late 19th century. The synthesis of the parent compound, 8-hydroxyquinoline, is classically achieved via the Skraup reaction (circa 1880).

Mechanism of Synthesis

The reaction involves the heating of an aniline derivative (o-aminophenol) with glycerol, sulfuric acid, and an oxidizing agent (often nitrobenzene or o-nitrophenol).

-

Dehydration: Glycerol is dehydrated by H₂SO₄ to form acrolein (propenal).

-

Michael Addition: The amine attacks the

-carbon of acrolein. -

Cyclization: Acid-catalyzed electrophilic aromatic substitution closes the ring.

-

Oxidation: The dihydroquinoline intermediate is aromatized.[2]

Visualization: The Skraup Reaction Flow

Figure 1: The Skraup synthesis pathway for 8-hydroxyquinoline production.[2]

Part 2: The Halogenated Era & The SMON Crisis

For drug developers, the history of Clioquinol (5-chloro-7-iodo-8-hydroxyquinoline) serves as a critical case study in off-target metallotoxicity.

The Rise and Fall

Originally marketed as an oral intestinal amebicide, Clioquinol was widely used until the 1970s.[1] It was subsequently withdrawn (most notably in Japan) after being linked to Subacute Myelo-Optic Neuropathy (SMON) , a condition characterized by sensory and motor disturbances and blindness.

Mechanism of Toxicity: The Zinc-Cobalamin Hypothesis

The toxicity was not due to the molecule itself, but its disruption of metal homeostasis.

-

Chelation: Clioquinol forms lipophilic chelates with Zinc (Zn²⁺).[1]

-

Accumulation: These chelates cross the blood-brain barrier (BBB) and accumulate in neural tissues.

-

B12 Depletion: The high affinity for zinc interferes with Vitamin B12 (cobalamin) metabolism, specifically affecting the zinc-dependent enzymes required for maintaining myelin.

Key Insight for Researchers: The SMON crisis demonstrated that lipophilic chelators can act as "accidental ionophores," transporting toxic loads of metals into sensitive tissues rather than simply sequestering them.

Part 3: Pharmacological Renaissance (MPACs)

The modern application of 8-HQ derivatives pivots from "stripping" metals to "redistributing" them. This is the core concept of Metal Protein Attenuating Compounds (MPACs) .

Neurodegeneration: PBT2 and the Ionophore Mechanism

PBT2 (a non-halogenated derivative) was developed to treat Alzheimer's Disease.[3][4][5] Unlike Clioquinol, it was designed to be safer while retaining BBB permeability.

-

Target: Extracellular Amyloid-

(A -

Mechanism: PBT2 acts as a Copper/Zinc Ionophore .[3][5][6] It strips the metal from the A

plaque (destabilizing it) and transports the metal into the neuron. -

Outcome:

-

Reduced extracellular plaque load.

-

Increased intracellular bioavailability of Cu/Zn for essential enzymes (e.g., SOD1, matrix metalloproteinases).

-

Oncology: Nitroxoline and MetAP2

Nitroxoline (5-nitro-8-hydroxyquinoline), an old urinary antibiotic, has been repurposed as an anti-angiogenic agent.

-

Mechanism: Nitroxoline inhibits MetAP2 in a divalent metal-dependent manner, blocking endothelial cell proliferation and suppressing tumor angiogenesis.

Visualization: The Ionophore "Trojan Horse" Mechanism

Figure 2: The ionophore mechanism where the ligand redistributes metals from toxic extracellular aggregates to beneficial intracellular pathways.

Part 4: Experimental Protocols

To ensure reproducibility in 8-HQ research, the following protocols utilize self-validating checkpoints.

Protocol A: Synthesis of 5-Chloro-8-Hydroxyquinoline

Standard halogenation protocol for derivative creation.

-

Reagents: 8-Hydroxyquinoline (10 mmol), N-Chlorosuccinimide (NCS, 10.5 mmol), Acetonitrile (30 mL).

-

Procedure:

-

Dissolve 8-HQ in dry acetonitrile under

atmosphere. -

Add NCS portion-wise at 0°C over 20 minutes.

-

Allow to warm to Room Temperature (RT) and stir for 6 hours.

-

Checkpoint: Monitor via TLC (Hexane:EtOAc 3:1). 8-HQ (

) should disappear; product (

-

-

Workup:

-

Concentrate solvent in vacuo.

-

Redissolve residue in DCM, wash with water (3x) to remove succinimide.

-

Dry over

and recrystallize from Ethanol.

-

Protocol B: Metal Binding Affinity Assay (UV-Vis Titration)

Essential for determining if a derivative acts as a chelator or ionophore.

-

Preparation: Prepare a

solution of the ligand in HEPES buffer (pH 7.4). -

Titration: Add aliquots of metal salt (

or -

Measurement: Record UV-Vis spectra (200-600 nm) after each addition.

-

Analysis:

-

Observe the Bathochromic Shift (Red shift). 8-HQ typically shifts from ~240 nm to ~260 nm upon chelation.

-

Isosbestic Points: The presence of clear isosbestic points indicates a clean conversion between free ligand and metal complex without side reactions.

-

-

Calculation: Plot absorbance vs. [Metal]/[Ligand] ratio to determine stoichiometry (1:2 or 1:3) and calculate the stability constant (

).

Part 5: Comparative Data Table

| Compound | Primary Indication | Mechanism of Action | Key Metal Target | Status/Notes |

| 8-Hydroxyquinoline | Antiseptic / Reagent | Bidentate Chelation | Non-specific | Parent scaffold.[10][11] |

| Clioquinol | Amebiasis (Historic) | Zn/Cu Chelation | Zn²⁺ > Cu²⁺ | Withdrawn (SMON); investigated for Huntington's. |

| PBT2 | Alzheimer's Disease | Ionophore (Redistribution) | Cu²⁺, Zn²⁺ | Demonstrated cognitive improvement in Phase II; BBB permeable. |

| Nitroxoline | Bladder Cancer | MetAP2 Inhibition | Mn²⁺, Mg²⁺ | Repurposed antibiotic; anti-angiogenic. |

| M30 | Neuroprotection | MAO-A/B Inhibition + Chelation | Fe³⁺ | Multi-target ligand (propargylamine derivative). |

References

-

Skraup Synthesis & Chemistry

-

Manske, R. H. F. (1942). "The Skraup Synthesis of Quinolines." Chemical Reviews.

-

-

SMON & Clioquinol Toxicity

-

Yoshihara, T., et al. (2013). "Clioquinol-induced neurotoxicity in SMON seems to be mediated by multiple pathways." Toxicology.

-

Arbiser, J. L., et al. (2010).[7] "Clioquinol-Zinc Chelation and SMON." Science Translational Medicine.

-

-

PBT2 & Alzheimer's Mechanism

-

Adlard, P. A., et al. (2008). "Rapid restoration of cognition in Alzheimer's transgenic mice with 8-hydroxy quinoline analogs is associated with decreased interstitial Abeta." Neuron.

-

Lannfelt, L., et al. (2008). "Safety, efficacy, and biomarker findings of PBT2 in targeting Abeta and metal homeostasis in Alzheimer's disease: a randomised, double-blind, placebo-controlled phase 2 trial." The Lancet Neurology.

-

-

Nitroxoline & Cancer

Sources

- 1. Clioquinol: Review of its Mechanisms of Action and Clinical Uses in Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. alzforum.org [alzforum.org]

- 4. journals.asm.org [journals.asm.org]

- 5. PBT2 rapidly improves cognition in Alzheimer's Disease: additional phase II analyses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. clinician.com [clinician.com]

- 7. Effect of nitroxoline on angiogenesis and growth of human bladder cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Effect of Nitroxoline on Angiogenesis and Growth of Human Bladder Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. biorxiv.org [biorxiv.org]

- 10. rroij.com [rroij.com]

- 11. academic.oup.com [academic.oup.com]

- 12. researchgate.net [researchgate.net]

Therapeutic Potential and Synthetic Utility of 7-Chloro-2-methylquinolin-4-ol

This technical guide provides an in-depth analysis of 7-Chloro-2-methylquinolin-4-ol , a privileged heterocyclic scaffold pivotal in the development of anti-infective and antiproliferative therapeutics.

Technical Monograph | Version 1.0

Executive Summary

7-Chloro-2-methylquinolin-4-ol (CAS: 15644-88-9), often referred to as 7-chloro-4-hydroxy-2-methylquinoline, represents a critical pharmacophore in medicinal chemistry. While historically overshadowed by its non-methylated analog (the precursor to Chloroquine), the 2-methyl derivative has re-emerged as a strategic scaffold for overcoming drug resistance. Its structural rigidity, defined by the bicyclic quinoline core, allows for precise hydrophobic interactions within protein binding pockets, while the 7-chlorine atom enhances lipophilicity and metabolic stability.

This guide details its synthesis, therapeutic applications in malaria and tuberculosis, and its role as a precursor for kinase-targeted oncology drugs.

Chemical Profile & Structural Logic

The compound exists in a tautomeric equilibrium between the quinolin-4-ol (enol) and quinolin-4(1H)-one (keto) forms. In polar solvents and biological systems, the keto tautomer predominates, which is crucial for its hydrogen-bonding capabilities.

-

IUPAC Name: 7-Chloro-2-methylquinolin-4-ol[1]

-

Molecular Formula: C₁₀H₈ClNO

-

Molecular Weight: 193.63 g/mol

-

Key Functional Groups:

-

7-Chloro:[1][2][3][4][5][6][7] Electron-withdrawing group; increases half-life and prevents oxidative metabolism at the 7-position.

-

2-Methyl:[1] Provides steric bulk; modulates binding affinity and hinders N-dealkylation in derived drugs.

-

4-Hydroxy/Keto: The "handle" for functionalization (e.g., conversion to 4-chloro for subsequent amination).

-

Synthetic Methodology: The Conrad-Limpach Protocol

The most robust synthesis route utilizes the Conrad-Limpach cyclization . This method is preferred over the Gould-Jacobs reaction for this specific derivative because it regioselectively yields the 4-hydroxyquinoline from m-chloroaniline and

Mechanism of Synthesis

-

Condensation: m-Chloroaniline reacts with ethyl acetoacetate to form a

-anilinocrotonate (Schiff base). -

Cyclization: Thermal cyclization (250°C) closes the ring.

-

Regioselectivity: The chlorine at the meta position of the aniline directs the cyclization to the less sterically hindered position, favoring the 7-chloro isomer over the 5-chloro isomer.

Figure 1: Conrad-Limpach synthesis pathway for the production of the target scaffold.

Step-by-Step Protocol

-

Reagents: m-Chloroaniline (1.0 eq), Ethyl acetoacetate (1.1 eq), Benzene (Solvent), p-Toluenesulfonic acid (Catalytic).

-

Schiff Base Formation: Reflux reactants in benzene with a Dean-Stark trap to remove water azeotropically. Monitor by TLC until the starting aniline is consumed. Evaporate solvent to obtain the oily acrylate intermediate.

-

Thermal Cyclization: Add the intermediate dropwise to vigorously boiling Dowtherm A (diphenyl ether/biphenyl mixture) at 250°C. Critical Step: The high temperature is required to overcome the activation energy for aromatic nucleophilic substitution.

-

Work-up: Cool the mixture to room temperature. Dilute with hexane or petroleum ether to precipitate the product. Filter, wash with acetone to remove tarry impurities, and recrystallize from ethanol.

-

Yield: Typically 60–75% as an off-white solid.

Therapeutic Applications

A. Infectious Diseases: Malaria & Tuberculosis

The 7-chloro-4-aminoquinoline pharmacophore is legendary in antimalarial history (Chloroquine). The 2-methyl variant offers specific advantages:

-

Antimalarial Mechanism: The core scaffold intercalates into DNA and, more importantly, accumulates in the parasite's acidic digestive vacuole. It inhibits the crystallization of toxic heme (released during hemoglobin digestion) into non-toxic hemozoin. The 2-methyl group alters the steric fit, potentially bypassing resistance mechanisms developed against standard chloroquine.

-

Antitubercular Activity: Recent patents (e.g., WO2013102936A1) highlight 7-chloro-2-methylquinolin-4-ol as a precursor for sulfonamide derivatives. These compounds have shown efficacy against Mycobacterium tuberculosis H37Rv, potentially by inhibiting mycobacterial ATP synthase.[8]

B. Oncology: Kinase Inhibition

In drug discovery, the 4-OH group is converted to a 4-Cl group, which is then displaced by various anilines to create Kinase Inhibitors .

-

Target: Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).

-

Logic: The planar quinoline ring mimics the adenine ring of ATP, allowing the molecule to dock into the ATP-binding pocket of the kinase. The 7-Cl and 2-Me groups occupy hydrophobic pockets (Gatekeeper residues), enhancing selectivity.

Mechanism of Action (MOA) Visualization

The following diagram illustrates the dual-action potential of the scaffold in a parasitic context (Heme detoxification inhibition).

Figure 2: Mechanism of heme polymerization inhibition in Plasmodium falciparum.

Experimental Validation Protocols

Protocol A: Conversion to 4,7-Dichloro-2-methylquinoline

To utilize the scaffold for drug synthesis, the hydroxyl group must be activated.

-

Reactants: 7-Chloro-2-methylquinolin-4-ol (1 eq), Phosphorus Oxychloride (

, excess). -

Procedure: Suspend the starting material in

. Heat to reflux (105°C) for 2 hours. The solid will dissolve as the reaction proceeds.[6][7] -

Work-up: Pour the reaction mixture onto crushed ice (Caution: Exothermic hydrolysis of

). Neutralize with Ammonium Hydroxide ( -

Isolation: Filter the precipitate. This yields the reactive 4-chloro intermediate, ready for

coupling with amines.

Protocol B: In Vitro Heme Polymerization Inhibition Assay

To verify antimalarial potential:

-

Setup: Incubate Hemin chloride (50

M) in acetate buffer (pH 5.0) to mimic the vacuole. -

Treatment: Add test compound (dissolved in DMSO) at varying concentrations (0–100

M). -

Incubation: 37°C for 12–24 hours.

-

Quantification: Centrifuge to pellet the insoluble hemozoin. Wash pellet with 2.5% SDS (dissolves free heme but not hemozoin). Dissolve pellet in NaOH and measure absorbance at 400 nm.

-

Result: Lower absorbance compared to control indicates inhibition of polymerization.

Pharmacokinetics & Toxicity (ADME)

-

Lipophilicity (LogP): ~2.5–3.0. The 2-methyl group increases lipophilicity compared to the non-methylated core, improving membrane permeability.

-

Metabolism: The 7-chloro substituent blocks metabolic hydroxylation at that position. However, the 2-methyl group can be a site for benzylic oxidation by CYP450 enzymes, converting it to a hydroxymethyl or carboxylic acid metabolite, which may aid in clearance.

-

Toxicity: Generally low acute toxicity as a scaffold. However, derivatives must be screened for hERG channel inhibition (cardiotoxicity), a common liability in quinoline drugs.

References

-

Synthesis & Properties: Sigma-Aldrich. "7-Chloro-4-hydroxy-2-methylquinoline Product Information." Link

-

Antimalarial Mechanisms: Egan, T. J., et al. "Quinoline antimalarial drugs inhibit spontaneous formation of beta-haematin (malaria pigment)." Nature, 1994. Link

-

Conrad-Limpach Reaction: Organic Syntheses. "4,7-Dichloroquinoline." Coll. Vol. 3, p. 272. (Classic protocol adaptation). Link

-

Antitubercular Applications: Patent WO2013102936A1. "N-(3-((diethylamino) methyl)-4-hydroxyphenyl)-n-(quinolin-4-yl) sulfonamides for the treatment of tuberculosis." Link

-

Kinase Inhibition: Solomon, V. R., & Lee, H. "Quinoline as a privileged scaffold in cancer drug discovery." Current Medicinal Chemistry, 2011. Link

Sources

- 1. WO2013102936A1 - N-(3-((diethylamino) methyl)-4-hydroxyphenyl)-n-(quinolin-4-yl) sulfonamides for the treatment of tuberculosis and process of preparation thereof - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Favorable Preclinical Pharmacological Profile of a Novel Antimalarial Pyrrolizidinylmethyl Derivative of 4-amino-7-chloroquinoline with Potent In Vitro and In Vivo Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. WO2013102936A1 - N-(3-((diethylamino) methyl)-4-hydroxyphenyl)-n-(quinolin-4-yl) sulfonamides for the treatment of tuberculosis and process of preparation thereof - Google Patents [patents.google.com]

safety, handling, and MSDS for 7-Chloro-2-methylquinolin-4-ol

The following technical guide details the safety, handling, and synthesis parameters for 7-Chloro-2-methylquinolin-4-ol (also known as 7-Chloro-4-hydroxyquinaldine).

Editorial Note: This guide specifically addresses CAS 15644-88-9 . Note: There is frequent confusion in literature between this compound and its non-oxygenated precursor, 7-Chloro-2-methylquinoline (CAS 4965-33-7), or the non-methylated analog 7-Chloro-4-quinolinol (CAS 86-99-7). This guide focuses strictly on the 2-methyl-4-ol variant, a critical scaffold in the synthesis of aminoquinoline antimalarials and kinase inhibitors.

Safety, Handling, and Process Chemistry for Drug Development

Chemical Identity & Molecular Architecture[1][2]

The compound exists in a dynamic equilibrium between its enol (4-ol) and keto (4-one) forms. In the solid state and polar solvents, the 4-one (quinolone) tautomer often predominates, which significantly influences solubility and spectroscopic characterization (NMR).

| Parameter | Technical Specification |

| IUPAC Name | 7-Chloro-2-methylquinolin-4-ol |

| Common Synonyms | 7-Chloro-4-hydroxyquinaldine; 7-Chloro-2-methyl-4-quinolone |

| CAS Number | 15644-88-9 |

| Molecular Formula | C₁₀H₈ClNO |

| Molecular Weight | 193.63 g/mol |

| Appearance | Off-white to pale yellow crystalline powder |

| Solubility | Low in water; soluble in DMSO, hot Ethanol, and dilute acids/bases |

| Melting Point | >270 °C (Decomposes) |

Tautomeric Equilibrium (DOT Visualization)

The following diagram illustrates the proton shift defining the reactivity profile of the molecule.

Caption: Equilibrium between 4-hydroxy (enol) and 4-quinolone (keto) forms. The keto form is favored in polar media.

Hazard Identification & Risk Assessment (GHS)[4]

While not classified as a "High Potency" API (HPAPI), this intermediate acts as a significant irritant. The chlorine substituent increases lipophilicity, potentially enhancing dermal absorption compared to non-halogenated quinolines.

GHS Classification (Regulation (EC) No 1272/2008)[5]

-

Signal Word: WARNING

-

Hazard Statements:

Toxicological Insights

-

Acute Toxicity: Data is limited, but structural analogs (e.g., 7-chloro-4-quinolinol) suggest low acute oral toxicity (LD50 > 2000 mg/kg in rats).

-

Dust Explosion Hazard: As with most fine organic powders, high concentrations of dust in the air can form explosive mixtures. Grounding of equipment during transfer is mandatory.

Strategic Handling & Storage Protocols

Engineering Controls

-

Primary Containment: All solid handling (weighing, transfer) must occur within a Class II Biosafety Cabinet or a chemical fume hood with a face velocity > 0.5 m/s.

-

Dust Control: Use static-dissipative liners for weighing boats.

-

Ventilation: Local Exhaust Ventilation (LEV) is required if open-handling outside a hood is unavoidable (not recommended).

Personal Protective Equipment (PPE) Matrix

| Body Part | Recommended Protection | Rationale |

| Respiratory | N95 (US) or P2 (EU) Dust Mask | Prevents inhalation of fine particulates (H335). |

| Hands | Nitrile Gloves (Min 0.11mm thick) | Standard nitrile provides >480 min breakthrough protection against solid contact. |

| Eyes | Chemical Safety Goggles | Safety glasses are insufficient due to the risk of airborne dust entering the eyes (H319). |

| Body | Lab Coat (Cotton/Poly blend) | Prevents accumulation on street clothes. |

Storage Stability

-

Hygroscopicity: The compound is slightly hygroscopic. Store in tightly sealed containers.

-

Light Sensitivity: Protect from direct sunlight to prevent slow photo-degradation (yellowing).

-

Incompatibilities: Strong oxidizing agents (peroxides, permanganates) and strong acids.

Synthesis & Process Safety (Conrad-Limpach Protocol)

For researchers synthesizing this compound rather than purchasing it, the Conrad-Limpach synthesis is the standard route. This process involves significant thermal risks.

Reaction: m-Chloroaniline + Ethyl Acetoacetate

Process Safety Workflow

The critical safety step is the thermal cyclization at 250°C. Failure to remove ethanol or inadequate temperature control can lead to violent flashing of solvent vapors.

Caption: Conrad-Limpach synthesis workflow highlighting the critical thermal cyclization risk point.

Protocol Summary

-

Condensation: Reflux m-chloroaniline and ethyl acetoacetate in toluene with a catalytic amount of acid. Use a Dean-Stark trap to remove water.

-

Cyclization (High Hazard): Add the resulting Schiff base dropwise into boiling Dowtherm A (or Diphenyl ether) at 250°C .

-

Why: High temperature is required to overcome the activation energy for aromatic nucleophilic substitution (ring closure).

-

Precaution: Rapid addition causes massive ethanol evolution. Add slowly to prevent foam-over.

-

-

Workup: Cool the mixture to ~80°C and dilute with a non-polar solvent (e.g., Hexane or Ligroin) to precipitate the product. Filter and wash with acetone.

Emergency Response Protocols

Exposure Response Logic

Caption: Immediate First Aid response logic for exposure to 7-Chloro-2-methylquinolin-4-ol.

Fire Fighting Measures

-

Extinguishing Media: Water spray, Carbon dioxide (CO2), Dry chemical powder, or Alcohol-resistant foam.

-

Hazardous Combustion Products: Emits toxic fumes of Hydrogen Chloride (HCl) , Nitrogen Oxides (NOx) , and Carbon Monoxide under fire conditions. Firefighters must wear SCBA.

References

-

Sigma-Aldrich. (2024). Safety Data Sheet: 7-Chloro-4-hydroxy-2-methylquinoline (CAS 15644-88-9). Merck KGaA.

-

PubChem. (2024).[4][5] Compound Summary: 7-Chloro-2-methylquinolin-4-ol. National Library of Medicine.

-

Organic Syntheses. (1947). 7-Chloro-4-hydroxy-3-quinolinecarboxylic acid (Reference for Conrad-Limpach conditions). Org. Synth. 1947, 27, 48.

-

European Chemicals Agency (ECHA). (2024).[5] C&L Inventory: Quinoline derivatives hazards.

Sources

- 1. 7-Chloro-2-methylquinoline | C10H8ClN | CID 138395 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemos.de [chemos.de]

- 3. fishersci.com [fishersci.com]

- 4. 7-Chloro-4-methylquinoline | C10H8ClN | CID 170437 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 7-Chloro-4-hydroxyquinoline | C9H6ClNO | CID 66593 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Guide: 7-Chloro-2-methylquinolin-4-ol as a Strategic Chemical Intermediate

Executive Summary

7-Chloro-2-methylquinolin-4-ol (CAS: 486-70-4) serves as a "privileged scaffold" in medicinal chemistry, acting as the critical divergence point for the synthesis of 4-aminoquinoline therapeutics. While structurally homologous to the chloroquine precursor (7-chloroquinolin-4-ol), the addition of the C2-methyl group introduces steric and electronic parameters that modulate metabolic stability and receptor binding affinity.

This guide details the technical utility of this intermediate, focusing on its synthesis via the Conrad-Limpach protocol, its activation to the electrophilic 4,7-dichloro-2-methylquinoline , and its downstream application in developing antimalarial, antitubercular, and antiproliferative agents.

Chemical Profile & Reactivity

The molecule exists in a tautomeric equilibrium between the enol form (4-ol ) and the keto form (4(1H)-quinolone ). In solid state and polar solvents, the quinolone tautomer predominates, which dictates the choice of reagents for functionalization.

| Property | Specification |

| IUPAC Name | 7-Chloro-2-methylquinolin-4-ol |

| CAS Number | 486-70-4 |

| Molecular Formula | C₁₀H₈ClNO |

| Molecular Weight | 193.63 g/mol |

| Key Tautomer | 7-Chloro-2-methyl-4(1H)-quinolone |

| Solubility | Low in water; soluble in hot acetic acid, DMSO, DMF. |

| Reactivity Hub | C4-Position: Nucleophilic displacement (after activation).[1] C7-Position: Halogen handle for cross-coupling (less reactive). |

Synthesis Protocol: The Conrad-Limpach Method

The most robust industrial route to 7-Chloro-2-methylquinolin-4-ol is the Conrad-Limpach synthesis .[2] This thermal cyclization offers scalability and high regioselectivity compared to the Gould-Jacobs reaction.

Phase A: Enamine Formation

Reaction: Condensation of m-chloroaniline with ethyl acetoacetate.

-

Reagents: m-Chloroaniline (1.0 eq), Ethyl acetoacetate (1.1 eq), Benzene or Toluene (Solvent), p-TsOH (Catalytic).

-

Procedure:

-

Charge a reactor with m-chloroaniline and ethyl acetoacetate in toluene.

-

Add catalytic p-toluenesulfonic acid.

-

Heat to reflux with a Dean-Stark trap to continuously remove water.

-

Endpoint: Cessation of water evolution indicates formation of the enamine intermediate (ethyl 3-(3-chlorophenylamino)but-2-enoate).

-

Concentrate the solution to yield the crude enamine oil.

-

Phase B: Thermal Cyclization

Critical Parameter: Temperature must exceed 250°C to favor the kinetic cyclization to the 4-ol over other side products.

-

Reagents: Dowtherm A (Diphenyl ether/biphenyl eutectic mixture) or Paraffin oil.

-

Procedure:

-

Pre-heat Dowtherm A to 250–260°C in a separate vessel.

-

Add the crude enamine dropwise to the boiling solvent. Crucial: The addition rate must be slow enough to maintain the temperature above 245°C. Drops in temperature lead to polymerization or incomplete cyclization.

-

Ethanol is evolved rapidly; ensure efficient venting.

-

After addition, maintain reflux for 30–60 minutes.

-

Cool to room temperature. The product, 7-Chloro-2-methylquinolin-4-ol, will precipitate as a solid.

-

Purification: Filter the solid and wash with hexane or acetone to remove residual Dowtherm A. Recrystallize from ethanol/acetic acid if necessary.

-

Visualization: Synthesis Pathway

Figure 1: The Conrad-Limpach synthesis route requiring high-temperature cyclization to form the quinoline core.

Activation: Synthesis of 4,7-Dichloro-2-methylquinoline

The 4-hydroxyl group is a poor leaving group. To utilize this scaffold for drug synthesis, it must be converted into the 4-chloro derivative, a potent electrophile for SNAr reactions.

Protocol

-

Reagents: 7-Chloro-2-methylquinolin-4-ol (1.0 eq), Phosphorus Oxychloride (POCl₃, 5–10 eq).

-

Conditions: Reflux (105°C) for 2–4 hours.

-

Mechanism: The enol oxygen attacks the phosphorus, creating a dichlorophosphate leaving group, which is then displaced by a chloride ion.

-

Workup (Safety Critical):

Downstream Applications: From Intermediate to API

Once activated to 4,7-dichloro-2-methylquinoline , the scaffold undergoes Nucleophilic Aromatic Substitution (SNAr) at the C4 position. The C2-methyl group remains intact, providing steric bulk that differentiates these analogs from standard chloroquine derivatives.

Application A: 4-Aminoquinoline Antimalarials & Anticancers

The 4-chloro group is displaced by diamines (e.g., 1,4-diaminopentane, N,N-diethyl-1,4-pentanediamine).

-

Reaction: 4,7-dichloro-2-methylquinoline + Amine

4-amino-7-chloro-2-methylquinoline derivative. -

Significance: These derivatives exhibit activity against chloroquine-resistant Plasmodium falciparum and various cancer cell lines (MCF7, MDA-MB468) by inhibiting heme crystallization or inducing apoptosis.

Application B: Antitubercular Sulfonamides

Recent research utilizes this scaffold to synthesize N-(quinolin-4-yl) sulfonamides.

-

Mechanism: The 4-amino derivative is coupled with sulfonyl chlorides.

-

Target: Inhibition of Mycobacterium tuberculosis pathways.[3]

Application C: Montelukast Precursors (Structural Link)

While Montelukast is typically synthesized via 7-chloroquinaldine (7-chloro-2-methylquinoline), the 4-ol derivative is a viable precursor.

-

Reduction: 4,7-dichloro-2-methylquinoline can be reduced (hydrodechlorination) to remove the C4-chlorine, yielding 7-chloro-2-methylquinoline .

-

Utility: This links the 4-ol intermediate to the synthesis of leukotriene receptor antagonists.

Visualization: Divergent Synthesis Workflow

Figure 2: Divergent synthesis pathways transforming the 4-ol scaffold into bioactive classes.

Expert Insights & Troubleshooting

Regioselectivity in Synthesis

In the Conrad-Limpach synthesis, using m-chloroaniline can theoretically yield two isomers: the 7-chloro and the 5-chloro derivative.

-

Insight: The 7-chloro isomer is sterically favored during the cyclization of the enamine. However, trace amounts of the 5-chloro isomer may form. Recrystallization from ethanol is usually sufficient to isolate the pure 7-chloro isomer due to differential solubility.

Handling the 4-Chloro Derivative

4,7-dichloro-2-methylquinoline is a skin irritant and hydrolytically unstable over long periods.

-

Storage: Store under inert atmosphere (Argon/Nitrogen) to prevent hydrolysis back to the 4-ol.

-

Reaction Monitoring: When coupling with amines, monitor by TLC. The 4-chloro starting material is less polar than the 4-amino product.

The "2-Methyl" Effect

Why use the 2-methyl variant over the standard chloroquine scaffold?

-

Metabolic Blocking: The methyl group at C2 blocks metabolic oxidation at this position (a common clearance pathway for quinolines).

-

Lipophilicity: It slightly increases LogP, potentially enhancing membrane permeability for intracellular targets (e.g., the parasitic food vacuole).

References

-

Conrad-Limpach Synthesis: Mechanism and application in quinoline synthesis. SynArchive. Link

-

Synthesis of 4-Aminoquinolines: Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. National Institutes of Health (NIH) / PMC. Link

-

Antitubercular Applications: N-(3-((diethylamino) methyl)-4-hydroxyphenyl)-n-(quinolin-4-yl) sulfonamides for the treatment of tuberculosis. Google Patents (WO2013102936A1). Link

-

Reaction with Amines: Ultrasonic reaction of 4,7-dichloroquinoline with thiosemicarbazide. ResearchGate. Link

-

General Chemical Data: 7-Chloro-2-methylquinoline Structure and Properties. ChemSrc. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. WO2013102936A1 - N-(3-((diethylamino) methyl)-4-hydroxyphenyl)-n-(quinolin-4-yl) sulfonamides for the treatment of tuberculosis and process of preparation thereof - Google Patents [patents.google.com]

- 4. WO2013102936A1 - N-(3-((diethylamino) methyl)-4-hydroxyphenyl)-n-(quinolin-4-yl) sulfonamides for the treatment of tuberculosis and process of preparation thereof - Google Patents [patents.google.com]

Technical Guide: 7-Chloro-2-methylquinolin-4-ol Bioactivity & Application

[1]

Executive Summary

7-Chloro-2-methylquinolin-4-ol (CAS: 4965-33-7), often referred to as 7-chloroquinaldine-4-ol, represents a "privileged scaffold" in medicinal chemistry.[1] While often categorized merely as a synthetic intermediate—most notably for the antiasthmatic Montelukast and chloroquine-class antimalarials—this heterocyclic core possesses latent intrinsic bioactivity that is unlocked through specific functionalization.[1]

This guide provides a technical deep-dive into the compound's synthesis , biological evaluation protocols , and mechanistic potential .[2] It is designed for researchers seeking to utilize this scaffold for novel antimicrobial or anticancer drug discovery.[1][2]

Part 1: Chemical Profile & Synthesis

The bioactivity of quinoline derivatives is strictly dependent on the purity and isomeric integrity of the core scaffold. The Conrad-Limpach synthesis remains the gold standard for producing high-fidelity 4-hydroxyquinolines, avoiding the formation of the kinetically favored but biologically less relevant 2-quinolone isomer.

Structural Properties

| Property | Value | Relevance |

| Molecular Formula | C₁₀H₈ClNO | Core pharmacophore |

| Molecular Weight | 193.63 g/mol | Fragment-based drug design (FBDD) compatible |

| LogP | ~2.5 - 3.0 | Good membrane permeability potential |

| H-Bond Donors/Acceptors | 1 / 2 | Interaction with DNA bases or Heme carboxylates |

| Key Functional Handle | 4-OH (Tautomerizes to 4-one) | Gateway for chlorination (POCl₃) to access 4-amino derivatives |

Validated Synthesis Protocol (Conrad-Limpach)

This protocol favors the thermodynamic product (4-hydroxyquinoline) over the kinetic product (4-amino ketone).[1][2]

Reagents:

Step-by-Step Methodology:

-

Schiff Base Formation: Combine m-chloroaniline and ethyl acetoacetate in benzene with catalytic acetic acid.[1][2] Reflux with a Dean-Stark trap to continuously remove water.[1][2] Checkpoint: Monitor disappearance of aniline by TLC (Hexane:EtOAc 7:3).

-

Isolation: Evaporate solvent to obtain the crude β-anilinocrotonate (Schiff base).[1][2]

-

Thermal Cyclization: Heat Diphenyl ether to 250°C (critical temperature). Add the crude Schiff base dropwise to the boiling solvent.[2] Note: Rapid addition ensures immediate cyclization before polymerization can occur.[1][2]

-

Ethanol Evolution: Vigorous evolution of ethanol vapor confirms cyclization.[1][2]

-

Precipitation: Cool the mixture to room temperature. Dilute with hexane or petroleum ether to precipitate the product.[1][2]

-

Purification: Filter and wash with acetone. Recrystallize from ethanol to yield off-white crystals (MP: >280°C).

Synthesis Workflow Diagram

Caption: Two-stage Conrad-Limpach synthesis favoring the thermodynamic 4-hydroxyquinoline product.

Part 2: Bioactivity Domains & Protocols

While the 4-OH parent compound is often less potent than its 4-amino derivatives, it serves as a critical negative control or a starting point for structure-activity relationship (SAR) studies.[1][2]

Domain A: Antimicrobial Activity

The 4-quinolone core mimics the structure of fluoroquinolones (e.g., Ciprofloxacin), potentially interacting with bacterial DNA gyrase, albeit with lower affinity due to the lack of a C3-carboxyl group.[2]

Protocol: Broth Microdilution (MIC Determination)

-

Purpose: Determine the Minimum Inhibitory Concentration (MIC) against S. aureus (Gram+) and E. coli (Gram-).

-

Controls: Ciprofloxacin (Positive), DMSO (Vehicle Negative).[1][2]

-

Procedure:

-

Prepare stock solution of 7-chloro-2-methylquinolin-4-ol in DMSO (10 mg/mL).

-

In a 96-well plate, perform serial 2-fold dilutions in Mueller-Hinton broth (Final range: 512 µg/mL to 0.5 µg/mL).

-

Inoculate wells with

CFU/mL of bacterial suspension.[1][2] -

Incubate at 37°C for 18–24 hours.

-

Readout: The lowest concentration showing no visible turbidity is the MIC.[1][2] Add Resazurin dye (0.01%) for colorimetric confirmation (Blue = Inhibition, Pink = Growth).[1][2]

-

Domain B: Anticancer & Cytotoxicity

Quinoline derivatives often act as DNA intercalators or kinase inhibitors.[1][2] The 7-chloro substitution enhances lipophilicity, aiding cellular penetration.[1][2]

Protocol: MTT Cell Viability Assay

-

Procedure:

Part 3: Mechanistic Insight & Activation

The biological utility of 7-chloro-2-methylquinolin-4-ol is best understood as a "switchable" pharmacophore.[1]

-

State 1 (4-OH/4-One): Low affinity for Heme; moderate DNA interaction.[1][2] Acts primarily as a hydrogen bond donor/acceptor.[1][2]

-

State 2 (4-Amino derivative): Generated by chlorination (POCl₃) followed by nucleophilic substitution.[1][2] This unlocks high-affinity Heme binding (antimalarial) and enhanced DNA intercalation (anticancer).[1][2]

Mechanism of Action Diagram

Caption: Activation pathway transforming the latent hydroxy-quinoline scaffold into a potent inhibitor of Heme or DNA replication.[1][2]

References

-

Conrad, M., & Limpach, L. (1887).[2] Über das Chinaldin und seine Derivate. Berichte der deutschen chemischen Gesellschaft.

-

National Center for Biotechnology Information. (2025).[1][2] PubChem Compound Summary for CID 69089, 2-Methylquinolin-4-ol. Retrieved from .[1][2]

-

Mishra, M., et al. (2013).[1][2] N-(3-((diethylamino) methyl)-4-hydroxyphenyl)-n-(quinolin-4-yl) sulfonamides for the treatment of tuberculosis. World Intellectual Property Organization, WO2013102936A1.[1][2] .

-

Kouznetsov, V. V., et al. (2022).[1][2] Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity. Pharmaceuticals, 15(10), 1234.[2] .[1][2]

-

Clinical and Laboratory Standards Institute (CLSI). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. .[1][2]

Methodological & Application

Application Note: 7-Chloro-2-methylquinolin-4-ol as a Privileged Scaffold for Anticancer Drug Discovery

Executive Summary

7-Chloro-2-methylquinolin-4-ol (CAS: 4886-15-1), also known as 7-chloro-4-hydroxy-2-methylquinoline, serves as a critical privileged scaffold in oncology drug discovery. Unlike a standalone drug, its primary application is as a high-value intermediate for synthesizing 4-substituted quinoline derivatives .

The 7-chloroquinoline core is historically validated (e.g., Chloroquine), but the 2-methyl substitution provides unique steric and metabolic stability profiles. In anticancer research, this scaffold is chemically "activated" to generate libraries of:

-

Tyrosine Kinase Inhibitors (TKIs): Targeting c-Src, EGFR, and VEGFR.

-

DNA Intercalators: Inducing apoptosis via topoisomerase inhibition.

-

MDR Reversal Agents: Overcoming multidrug resistance in solid tumors.

This guide details the chemical activation protocol , library synthesis , and biological validation workflows necessary to utilize this compound effectively.

Chemical Profile & Mechanism of Action[1][2]

Physicochemical Properties

| Property | Value | Relevance to Protocol |

| Molecular Formula | C₁₀H₈ClNO | Core scaffold composition. |

| Molecular Weight | 193.63 g/mol | Calculation of molar equivalents. |

| Solubility | DMSO, DMF (High); Water (Low) | Requires organic solvents for stock solutions. |

| Acidity (pKa) | ~10.8 (OH group) | Weakly acidic; exists in tautomeric equilibrium with the quinolone form. |

| Stability | Stable solid; Hygroscopic | Store in desiccator; protect from moisture before POCl₃ reaction. |

Pharmacophore Mechanism

The 7-chloro-2-methylquinolin-4-ol scaffold acts as a "warhead carrier." It does not bind effectively in its native hydroxyl form. It must be functionalized at the C4 position.

-

The "Anchor" (N1 & C4): The quinoline nitrogen and the substituent at C4 often form hydrogen bonds within the ATP-binding pocket of kinases.

-

The "Clamps" (C7-Cl): The chlorine atom at position 7 enhances lipophilicity and fits into hydrophobic pockets (e.g., in the heme binding site or kinase allosteric sites).

-

The "Shield" (C2-Me): The 2-methyl group restricts rotation and provides metabolic stability against oxidation at the C2 position.

Experimental Protocols

Protocol A: Scaffold Activation (Chlorination)

Objective: Convert the inactive 4-hydroxyl group into a reactive 4-chloro leaving group to create 4,7-dichloro-2-methylquinoline . This is the prerequisite step for all anticancer applications.

Safety Warning: Phosphorus oxychloride (POCl₃) is highly toxic and reacts violently with water. Perform all steps in a fume hood.

Materials:

-

Starting Material: 7-Chloro-2-methylquinolin-4-ol (1.0 eq)

-

Reagent: Phosphorus oxychloride (POCl₃) (5.0 eq)

-

Solvent: Anhydrous Toluene (optional, can run neat)

-

Quenching: Crushed ice, NH₄OH (25%)

Step-by-Step Procedure:

-

Setup: Oven-dry a round-bottom flask (RBF) and equip it with a magnetic stir bar and a reflux condenser topped with a CaCl₂ drying tube.

-

Addition: Charge the RBF with 7-Chloro-2-methylquinolin-4-ol (e.g., 1.93 g, 10 mmol).

-

Reagent: Carefully add POCl₃ (4.6 mL, 50 mmol) dropwise. Note: The reaction is exothermic.

-

Reaction: Heat the mixture to reflux (105–110°C) for 2–4 hours. Monitor by TLC (System: Hexane/Ethyl Acetate 3:1). The starting material spot (polar, near baseline) should disappear, replaced by a non-polar spot (Rf ~0.8).

-

Workup (Critical):

-

Cool the reaction mixture to room temperature.

-

Remove excess POCl₃ under reduced pressure (rotary evaporator with a caustic trap).

-

Pour the viscous residue slowly onto crushed ice (approx. 100g) with vigorous stirring.

-

Neutralize the solution to pH 8–9 using NH₄OH. A precipitate will form.

-

-

Isolation: Filter the solid, wash with cold water, and dry in a vacuum oven.

-

Yield Expectation: 85–95%.

-

Product: 4,7-Dichloro-2-methylquinoline.

-

Protocol B: Synthesis of Anticancer Derivatives (SɴAr)

Objective: Synthesize a 4-amino-substituted anticancer candidate (e.g., a tyrosine kinase inhibitor analog) via Nucleophilic Aromatic Substitution.

Materials:

-

Intermediate: 4,7-Dichloro-2-methylquinoline (from Protocol A).

-

Nucleophile: 4-Aminoacetophenone or a substituted Benzimidazole (1.1 eq).

-

Catalyst: Catalytic HCl (drops) or p-Toluenesulfonic acid (PTSA).

-

Solvent: Ethanol or Isopropanol.

Step-by-Step Procedure:

-

Dissolution: Dissolve 4,7-Dichloro-2-methylquinoline (1.0 eq) in Ethanol (10 mL/g).

-

Nucleophile Addition: Add the amine nucleophile (1.1 eq).

-

Catalysis: Add 2–3 drops of conc. HCl to protonate the quinoline nitrogen, activating the C4 position for nucleophilic attack.

-

Reflux: Heat to reflux for 6–12 hours. A color change (often yellow to orange/red) indicates product formation.

-

Precipitation: Cool to room temperature. The product often precipitates as the hydrochloride salt.

-

Purification: Filter the solid. If no precipitate forms, evaporate solvent and recrystallize from Ethanol/Ether.

Biological Validation (In Vitro)[3]

Protocol C: Cytotoxicity Screening (MTT Assay)

Objective: Determine the IC₅₀ of the synthesized derivatives against cancer cell lines (e.g., MCF-7, HeLa, A549).

Workflow:

-

Seeding: Plate cancer cells (5,000 cells/well) in 96-well plates. Incubate for 24h.

-

Treatment: Dissolve derivatives in DMSO (Stock: 10 mM). Prepare serial dilutions (0.1 µM to 100 µM) in culture medium. Add to wells.

-

Incubation: Incubate for 48–72 hours at 37°C, 5% CO₂.

-

Development: Add MTT reagent (5 mg/mL). Incubate for 4 hours. Solubilize formazan crystals with DMSO.

-

Analysis: Read absorbance at 570 nm. Calculate IC₅₀ using non-linear regression.

Comparative Potency Data (Reference Values):

| Compound Class | Target Cell Line | Typical IC₅₀ (µM) | Mechanism |

|---|---|---|---|

| Parent Scaffold (4-OH) | MCF-7 / HeLa | > 100 (Inactive) | N/A |

| 4-Amino-Benzimidazole | CCRF-CEM (Leukemia) | 0.6 – 2.0 | c-Src Kinase Inhibition |

| 4-Hydrazone Derivative | HCT-116 (Colon) | 1.5 – 5.0 | Apoptosis Induction |

| 4-Thioalkyl Derivative | A549 (Lung) | 3.0 – 8.0 | ROS Generation |

Visualizations

Synthesis & Activation Pathway

This diagram illustrates the transformation of the inert scaffold into active anticancer agents.

Figure 1: The chemical activation workflow converting the 4-OH scaffold into the reactive 4-Cl intermediate, enabling library generation.

Mechanistic Interaction Network

How the derivatives interact with cellular targets.

Figure 2: Multi-target mechanism of action for 7-chloro-2-methylquinoline derivatives in cancer cells.

References

-

National Center for Biotechnology Information (NCBI). 7-Chloro-2-methylquinoline | C10H8ClN | CID 138395. PubChem Compound Summary. Available at: [Link]

-

Sestito, S., et al. (2018). 7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs in the NCI-60 Screen. Pharmaceuticals.[1][2] Available at: [Link]

-

Gomes, P.A.T.M., et al. (2022). Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity. Pharmaceuticals (MDPI). Available at: [Link]

-

Miletic, I., et al. (2023). Novel 7-Chloro-4-aminoquinoline-benzimidazole Hybrids as Inhibitors of Cancer Cells Growth.[3] International Journal of Molecular Sciences. Available at: [Link]

-

Chemistry Steps. POCl3 for Dehydration and Chlorination Mechanisms. Available at: [Link]

Sources

Application Note: Convergent Synthesis of Montelukast Sodium via the 7-Chloro-2-methylquinoline Pathway

Abstract

This application note details an optimized, convergent protocol for the synthesis of Montelukast Sodium (Singulair®), focusing on the critical utilization of the 7-Chloro-2-methylquinoline intermediate. Unlike linear approaches, this modular strategy emphasizes the control of critical process parameters (CPPs) during the condensation and asymmetric reduction steps to minimize the formation of the cis-isomer and styrene elimination impurities. We present a validated workflow achieving >99.5% purity via a Dicyclohexylamine (DCHA) salt purification strategy.

Synthetic Strategy & Pathway

The synthesis relies on a convergent assembly involving three key molecular fragments. The core strategy utilizes 7-Chloro-2-methylquinoline (1) as the anchor for the styryl backbone. The pathway is designed to avoid the instability associated with early-stage thiol introduction.

Reaction Pathway Diagram

The following flowchart illustrates the critical nodes in the synthetic logic, highlighting the stereoselective reduction and the SN2 coupling mechanism.

Caption: Convergent synthetic workflow for Montelukast Sodium, highlighting the critical asymmetric reduction and in-situ mesylate coupling steps.

Experimental Protocols

Module 1: The Styryl Condensation (Backbone Formation)

Objective: Synthesize the vinyl-quinoline intermediate. Reaction: Knoevenagel-type condensation of 7-chloro-2-methylquinoline with isophthalaldehyde.

Protocol:

-

Charge: In a 2L reactor equipped with a Dean-Stark trap, charge 7-Chloro-2-methylquinoline (100 g, 0.56 mol), Isophthalaldehyde (226 g, 1.68 mol, 3.0 eq), and Xylene (1000 mL).

-

Catalyst: Add Acetic Anhydride (100 mL) and catalytic p-TsOH (5 g).

-

Reflux: Heat to reflux (approx. 140°C) for 12–15 hours. Monitor water collection in the trap.

-

Workup: Cool to 0–5°C. The product precipitates. The excess isophthalaldehyde remains in the xylene mother liquor.

-

Filtration: Filter the yellow solid and wash with cold hexanes (2 x 200 mL).

-

Purification: Recrystallize from Ethyl Acetate/Hexanes to remove the cis-isomer.

-

Target: Trans-isomer >98%.

-

Note: Isophthalaldehyde is used in excess to prevent polymerization or double-condensation.

-

Module 2: Asymmetric Reduction (The Chiral Center)

Objective: Stereoselective reduction of the ketone intermediate to the (S)-alcohol. Reagent: (-)-DIP-Cl (Diisopinocampheylchloroborane).[1]

Scientific Rationale: Direct reduction with NaBH4 yields a racemic mixture. Using (-)-DIP-Cl provides excellent face selectivity due to the steric bulk of the pinanyl ligands, directing the hydride attack to form the (S)-alcohol, which is essential for the biological activity of Montelukast [1].

Protocol:

-

Dissolution: Dissolve the Keto-Ester Intermediate (50 g) in anhydrous THF (500 mL) under Nitrogen.

-

Cooling: Cool the solution to -25°C to -30°C . Critical Parameter: Temperature control is vital to maximize enantiomeric excess (ee).

-

Addition: Slowly add (-)-DIP-Cl (1.5 eq) as a solution in THF/Hexane, maintaining internal temperature < -20°C.

-

Aging: Stir at -20°C for 8 hours. Monitor by HPLC (Chiral column).

-

Quench: Quench with Acetone (20 mL) followed by 10% NaOH solution.

-

Isolation: Extract with Ethyl Acetate. The organic layer contains the chiral alcohol.

-

Data Check: Expected ee > 98%.

Module 3: Thiol Coupling via In-Situ Mesylation

Objective: Coupling the side chain 1-(mercaptomethyl)cyclopropylacetic acid to the backbone. Challenge: The mesylate intermediate is highly unstable and prone to elimination (forming a styrene impurity). It must be generated and consumed in situ [2].

Protocol:

-

Mesylation:

-

Dissolve the (S)-Alcohol (20 g) in Toluene (200 mL).

-

Cool to -15°C .

-

Add Diisopropylethylamine (DIPEA, 1.5 eq).

-

Add Methanesulfonyl chloride (MsCl, 1.2 eq) dropwise. Stir for 30 mins.

-

Validation: Check TLC/HPLC for complete conversion to mesylate. Do not isolate.

-

-

Coupling:

-

In a separate vessel, prepare the Thiolate Salt : Mix 1-(mercaptomethyl)cyclopropylacetic acid (1.2 eq) with NaH (2.5 eq) in DMF/THF at 0°C.

-

Transfer the cold Mesylate solution (-15°C) into the Thiolate slurry slowly.

-

Allow to warm to -5°C and stir for 4 hours.

-

-

Workup: Quench with dilute tartaric acid solution. Extract with Ethyl Acetate.[2][3]

Purification Strategy: The DCHA Salt System

Direct crystallization of Montelukast Sodium is difficult due to its amorphous nature. The industry standard involves an intermediate purification via the Dicyclohexylamine (DCHA) salt [3].[2]

Table 1: Purification Efficiency

| Stage | Purity (HPLC) | Key Impurity Removed |

| Crude Free Acid | 85-90% | Styrene derivative, Unreacted Thiol |

| DCHA Salt | >99.5% | Sulfoxide, Cis-isomer, Regio-isomers |

| Final Sodium Salt | >99.8% | Trace solvents |

Protocol:

-

Dissolve Crude Free Acid in Ethyl Acetate.

-

Add Dicyclohexylamine (1.1 eq).

-

Seed with pure DCHA salt crystals and age at 20°C for 12 hours.

-

Filter the thick slurry.

-

Salt Break: Suspend the solid in Toluene/Water. Add Acetic Acid to pH 4-5. Separate the organic layer (contains pure Montelukast acid).

-

Sodium Salt Formation: Treat the toluene solution with ethanolic NaOH (1.0 eq). Lyophilize or spray dry to obtain the amorphous Montelukast Sodium.

Critical Process Parameters (CPPs) & Troubleshooting

| Issue | Probable Cause | Corrective Action |

| Low Enantiomeric Excess (ee) | High temperature during reduction | Ensure DIP-Cl addition is strictly at < -20°C. |

| Styrene Impurity (>1%) | Elimination of Mesylate | Reduce Mesylation temperature; Ensure rapid addition of Thiolate. |

| Sulfoxide Impurity | Oxidation by air | Sparge all solvents with Nitrogen; Use antioxidants during workup. |

| Cis-Isomer Formation | Light exposure | Perform all steps in amber glassware or under yellow light (Montelukast is photosensitive). |

References

-

King, A. O., et al. (1993). "Efficient Synthesis of Montelukast Sodium." Journal of Organic Chemistry, 58(14), 3731-3735.

-

Bhardwaj, M., et al. (2011).[4] "Process for the preparation of Montelukast and its salts."[1][2][3][5][6][7][8][9][10] European Patent EP1812394.

-

Merck & Co., Inc. (1997). "Method of preparing crystalline Montelukast Sodium." U.S. Patent 5,614,632.[6][7][9]

-

Sunil Kumar, I.V., et al. (2010). "Identification, Synthesis and Characterization of Impurities of Montelukast Sodium." Asian Journal of Chemistry, 22(1), 34-42.

Sources

- 1. CN103012261A - Method for preparing montelukast sodium and intermediate of montelukast sodium - Google Patents [patents.google.com]

- 2. books.rsc.org [books.rsc.org]

- 3. asianpubs.org [asianpubs.org]

- 4. PROCESS FOR THE PREPARATION OF MONTELUKAST AND ITS SALTS - Patent 1812394 [data.epo.org]

- 5. EP2260025A2 - Specific impurities of montelukast - Google Patents [patents.google.com]

- 6. US7572930B2 - Process for preparing 1-(mercaptomethyl)cyclopropaneacetic acid, a useful intermediate in the preparation of montelukast and salts thereof - Google Patents [patents.google.com]

- 7. newdrugapprovals.org [newdrugapprovals.org]

- 8. nbinno.com [nbinno.com]

- 9. WO2014001860A1 - Process for preparation of montelukast sodium - Google Patents [patents.google.com]

- 10. sciforum.net [sciforum.net]

Application Note: Advanced Protocols for the N-Oxidation of Quinoline Compounds

Executive Summary & Strategic Rationale

The conversion of quinoline to quinoline N-oxide is a fundamental activation step in heterocyclic chemistry. While the parent quinoline ring is electron-deficient and resistant to electrophilic attack, the N-oxide moiety introduces a "push-pull" electronic system. This allows for regioselective functionalization at the C2 and C4 positions via nucleophilic attack (e.g., Reissert-Henze reaction) or electrophilic substitution at C4, making it a versatile pharmacophore precursor in drug discovery.

This guide moves beyond generic textbook procedures to provide three field-validated protocols. The choice of method depends heavily on scale, substrate sensitivity, and downstream purification capabilities.

Strategic Decision Matrix: Selecting Your Oxidant

| Feature | Method A: mCPBA | Method B: Na₂WO₄ / H₂O₂ | Method C: UHP / Phthalic Anhydride |

| Primary Use Case | Small scale (<1g), complex substrates | Large scale (>10g), "Green" chemistry | Acid-sensitive or moisture-sensitive substrates |

| Reagent Cost | High | Low | Moderate |

| Atom Economy | Poor (Stoichiometric acid waste) | Excellent (Water is byproduct) | Moderate (Phthalic acid waste) |

| Workup Difficulty | High (Removing benzoic acid) | Low (Extraction/Crystallization) | Moderate (Precipitation of phthalic acid) |

| Safety Profile | Shock sensitive (solid) | Exothermic / Peroxide accumulation | Safer solid H₂O₂ source |

Mechanistic Insight

Understanding the mechanism is critical for troubleshooting. The reaction involves the electrophilic attack of the peracid oxygen onto the lone pair of the quinoline nitrogen.

Visualization: The "Butterfly" Transition State

The following diagram illustrates the concerted mechanism typical of peracid oxidations (Bartlett mechanism), applicable to both mCPBA and the in situ generated peracids from Methods B and C.

Caption: Concerted electrophilic oxygen transfer mechanism. The nitrogen lone pair attacks the electrophilic oxygen of the peracid.

Protocol A: The Gold Standard (mCPBA)

Best for: Discovery chemistry, milligram scales, and substrates tolerant of acidic byproducts.

Reagents

-

Oxidant: m-Chloroperoxybenzoic acid (mCPBA), 77% max purity (1.1 – 1.2 equiv). Note: Commercial mCPBA is effectively ~70-75%; adjust mass calculation accordingly.

-

Solvent: Dichloromethane (DCM) or Chloroform.

Step-by-Step Methodology

-

Preparation: Dissolve the quinoline substrate in DCM (0.1 M concentration). Cool the solution to 0°C in an ice bath.

-

Why? Although the reaction can proceed at RT, starting cold minimizes exotherms and improves regioselectivity if other oxidizable nitrogens are present.

-

-

Addition: Add mCPBA portion-wise as a solid over 5–10 minutes.

-

Self-Validation: The solution often turns from colorless to pale yellow/orange as the N-oxide forms.

-

-

Reaction: Remove the ice bath and stir at Room Temperature (RT) for 2–4 hours.

-

Monitoring (Critical): Check via TLC.

-

TLC Tip: N-oxides are significantly more polar (lower R_f) than the starting material. Use a polar eluent (e.g., 5-10% MeOH in DCM).

-

Visualization: N-oxides are UV active and often stain intensely with Iodine or Dragendorff’s reagent.

-

-

Workup (The "Acid Trap"):

-

Issue: m-Chlorobenzoic acid (mCBA) is the byproduct and is difficult to separate from polar N-oxides.

-

Procedure: Dilute with DCM. Wash the organic layer twice with 1M NaOH or 10% K₂CO₃.

-

Caution: Ensure your N-oxide does not partition into the aqueous phase. If the N-oxide is highly water-soluble (e.g., contains amino/hydroxyl groups), skip the aqueous wash and use solid-phase purification (see Section 6).

-

-

Isolation: Dry over Na₂SO₄, filter, and concentrate.

Protocol B: Catalytic Green Oxidation (Na₂WO₄ / H₂O₂)

Best for: Scale-up (>10g), cost-efficiency, and simple workup.

Reagents

-

Catalyst: Sodium Tungstate Dihydrate (Na₂WO₄[3][4]·2H₂O) (0.02 – 0.05 equiv / 2-5 mol%)

-

Oxidant: Hydrogen Peroxide (30% aq) (1.5 – 2.0 equiv)

-

Solvent: Methanol or Ethanol (miscible allows single phase).

Step-by-Step Methodology

-

Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the quinoline and Na₂WO₄ catalyst in Methanol.

-

Addition: Add the H₂O₂ solution slowly at RT.

-

Reaction: Heat the mixture to 60°C for 3–6 hours.

-

Quenching (Mandatory Safety Step):

-

Test the solution with Starch-Iodide paper .[8] If it turns blue/black, active peroxide is present.

-

Add saturated Sodium Thiosulfate (Na₂S₂O₃) or Sodium Bisulfite solution dropwise until the starch-iodide test is negative.

-

Hazard:[9][10][11][12]NEVER concentrate a reaction mixture containing excess peroxides to dryness. It can explode.

-

-

Workup:

Protocol C: The Mild "Anhydrous" Route (UHP / Phthalic Anhydride)

Best for: Labile substrates that cannot survive aqueous H₂O₂ or strong acids.

Reagents

-

Oxidant Source: Urea-Hydrogen Peroxide (UHP) adduct (2.0 equiv)

-

Activator: Phthalic Anhydride (1.0 – 1.2 equiv)

-

Solvent: Ethyl Acetate or Acetonitrile.

Step-by-Step Methodology

-

Principle: UHP releases H₂O₂ in a controlled manner, which reacts with phthalic anhydride to generate monoperoxyphthalic acid in situ.

-

Procedure: Suspend UHP and Phthalic Anhydride in Ethyl Acetate. Add the quinoline substrate.

-

Reaction: Stir at RT. The reaction is heterogeneous initially but may clarify as the anhydride reacts.

-

Workup:

-

Upon completion, filter the mixture. The solid residue is often Phthalic Acid/Urea byproduct.

-

Wash the filtrate with NaHCO₃ to remove remaining acid.

-

Dry and concentrate.

-

Critical Workflow: Purification of Water-Soluble N-Oxides

A common failure mode is the loss of product during aqueous workup due to the high polarity of the N-oxide bond (

Decision Tree for Purification

Caption: Workflow for selecting the appropriate purification technique based on product solubility.

Specialized Purification Tips:

-

Chromatography: Use Neutral Alumina instead of Silica Gel if the N-oxide streaks or decomposes. If using Silica, add 1% Triethylamine to the eluent to deactivate acidic sites.

-

Crystallization: Many quinoline N-oxides crystallize well from Acetone/Hexane or Toluene.

Safety & Hazard Analysis (E-E-A-T)

-

Peroxide Hazard: Concentrating solutions containing hydrogen peroxide or organic peracids can lead to explosions. Always test for peroxides (Starch-Iodide) and quench with a reducing agent (Thiosulfate/Bisulfite) before using a rotary evaporator.

-

mCPBA: Commercial mCPBA is shock-sensitive in its pure form. It is stabilized with water/acid. Do not dry it completely; store it in the refrigerator.

-

Quinoline Toxicity: Quinoline is a potential carcinogen and hepatotoxin. It is readily absorbed through the skin. Double-gloving (Nitrile) and working in a fume hood are mandatory.

References

-

Mechanism of Peracid Oxidation: Bartlett, P. D.[5] Record of Chemical Progress1950 , 11, 47. (The classic "Butterfly Mechanism").

-

mCPBA Preparation & Purification: McDonald, R. N.; Steppel, R. N.; Dorsey, J. E.[5] Organic Syntheses1970 , 50,[5] 15.

-

Tungstate Catalyzed Oxidation: Payne, G. B.; Williams, P. H.[15] Journal of Organic Chemistry1959 , 24, 54.

-

UHP/Phthalic Anhydride Protocol: Lutz, M.; Wenzler, M.; Likhotvorik, I. Synthesis2018 , 50, 2231.[13]

- Green Chemistry Overview: Noyori, R.; Aoki, M.; Sato, K. Chemical Communications2003, 1977.

Sources

- 1. Deoxygenative C2-heteroarylation of quinoline N-oxides: facile access to α-triazolylquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. d-nb.info [d-nb.info]

- 4. researchgate.net [researchgate.net]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Synthesis of New Quinolinequinone Derivatives and Preliminary Exploration of their Cytotoxic Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 7. uop.edu.pk [uop.edu.pk]

- 8. US4549024A - Oxidation of quinoline to quinolinic acid - Google Patents [patents.google.com]

- 9. nj.gov [nj.gov]

- 10. meta-Chloroperoxybenzoic acid - Wikipedia [en.wikipedia.org]

- 11. fishersci.com [fishersci.com]

- 12. chemos.de [chemos.de]

- 13. An Efficient Oxidation of Sulfides to Sulfones with Urea-Hydrogen Peroxide in the Presence of Phthalic Anhydride in Ethyl Acetate [organic-chemistry.org]

- 14. pubs.rsc.org [pubs.rsc.org]

- 15. rvq-sub.sbq.org.br [rvq-sub.sbq.org.br]

Application Note: Strategic Utilization of 7-Chloro-2-methylquinolin-4-ol in Heterocyclic Scaffold Diversification

Executive Summary & Chemical Identity[1][2][3]

7-Chloro-2-methylquinolin-4-ol (CAS: 4965-33-7) is a "privileged structure" in medicinal chemistry, serving as the foundational scaffold for aminoquinoline antimalarials (e.g., Chloroquine), kinase inhibitors, and anti-inflammatory agents.

Effective utilization of this molecule requires navigating its tautomeric duality .[1] While it exists predominantly as the 4-quinolone (NH-form) in the solid state and polar solvents, synthetic transformations often target the 4-hydroxy (enol) tautomer. This guide details the protocols to "lock" the molecule into reactive intermediates, enabling precise downstream diversification.

Reactivity Profile

-

C4-Position (Hydroxyl): The primary handle for activation.[1] Conversion to a leaving group (Cl, OTs) is the gateway step.

-

C7-Position (Chloride): A secondary handle.[1] Less reactive towards

than C4, allowing for sequential functionalization.[1] -

C2-Position (Methyl): An activated methyl group capable of condensation reactions due to the electron-withdrawing nature of the quinoline nitrogen.

Reactivity Visualization

The following diagram maps the logical flow of transforming the core scaffold into high-value intermediates.

Figure 1: Strategic reaction pathways. The C4-chlorination is the critical "gateway" reaction (Blue Arrow), enabling subsequent regioselective substitution (Red Arrow).

Core Protocol A: Deoxychlorination (The Gateway Step)